2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide
Description
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide features a thiazole core substituted at the 2-position with a (4-fluorobenzyl)thio group and at the 4-position with an acetamide moiety linked to a 4-fluorophenyl ring. This structure combines fluorinated aromatic systems with sulfur-containing heterocycles, which are known to enhance metabolic stability and binding affinity in medicinal chemistry contexts.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS2/c19-13-3-1-12(2-4-13)10-24-18-22-16(11-25-18)9-17(23)21-15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVYNMGWGGWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid derivative.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole ring.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the acylation of the thiazole derivative with a fluorophenylacetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under suitable conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The compound belongs to a broader class of thiazole- and thiadiazole-derived acetamides. Key analogs and their structural distinctions include:
Key Observations :
Examples :
- Target Compound : Likely synthesized via alkylation of a thiol-containing thiazole intermediate with 4-fluorobenzyl bromide, followed by acetamide coupling (similar to methods in ).
- Compound 5e : Synthesized with 74% yield via thiadiazole formation and subsequent phenoxyacetamide coupling.
- 2-Chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]acetamide : Prepared via chloroacetylation of 2-amino-4-(4-fluorophenyl)thiazole (85% yield).
Yield Trends : Fluorinated analogs often exhibit moderate-to-high yields (72–88%), with chloro derivatives (e.g., 5j, 82% yield ) showing comparable efficiency to fluorinated systems.
Physicochemical Properties
Notes:
Biological Activity
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide is a thiazole derivative characterized by a unique structural arrangement that includes a thiazole ring, a fluorobenzyl group, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.39 g/mol. The presence of fluorine atoms enhances lipophilicity, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.39 g/mol |
| Key Functional Groups | Thiazole, Acetamide |
| Lipophilicity | Enhanced due to fluorine |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 4-fluorobenzyl chloride with thiazole-4-thiol in the presence of a base to form an intermediate.
- Final Product Formation : The intermediate is reacted with phenylacetyl chloride under controlled conditions.
Optimizations such as microwave-assisted synthesis can enhance yields and reduce reaction times .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antibacterial Activity : It has shown efficacy against various bacterial strains, particularly gram-positive bacteria. The mechanism involves inhibition of the FabI enzyme, crucial for fatty acid biosynthesis in bacteria, leading to inhibited growth and potential application against antibiotic-resistant strains .
- Anticancer Potential : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation. For instance, it has been evaluated for its effects on human breast cancer cells, where it demonstrated moderate to significant efficacy .
- Enzyme Inhibition : Binding studies have indicated that this compound may inhibit certain enzymes by occupying their active sites or allosteric sites, influencing various biochemical pathways .
Antibacterial Studies
A study focused on the antibacterial properties of similar thiazole derivatives indicated that compounds with structural similarities to this compound exhibited selective inhibition against FabI enzyme activity. This specificity suggests a mechanism that could minimize side effects compared to broader-spectrum antibiotics .
Anticancer Activity
In vitro studies on human breast cancer cells demonstrated that derivatives similar to this compound could inhibit cell viability significantly, with IC50 values comparable to established chemotherapeutics like Olaparib. This highlights the potential for further development as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Binding : The thiazole ring and fluorobenzyl group are crucial for binding to enzymes or receptors, modulating their activity.
- Pathway Influence : By inhibiting enzymes involved in critical biochemical pathways, the compound may exert therapeutic effects against bacterial infections and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
